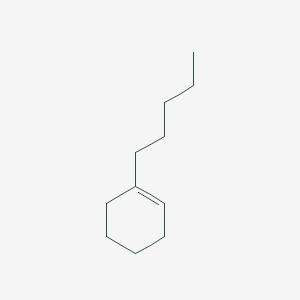
1-Pentylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylcyclohexene is an organic compound with the molecular formula C₁₁H₂₀. It is also known by other names such as 1-Pentyl-1-cyclohexene and this compound . This compound is a derivative of cyclohexene, where a pentyl group is attached to the first carbon of the cyclohexene ring. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Méthodes De Préparation
The synthesis of 1-Pentylcyclohexene can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexene with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial production methods may involve the catalytic hydrogenation of benzene to cyclohexane, followed by dehydrogenation to cyclohexene, and subsequent alkylation with pentyl halides . This process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Pentylcyclohexene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield cyclohexane derivatives using catalysts like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and halogenated cyclohexene derivatives .
Applications De Recherche Scientifique
1-Pentylcyclohexene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Pentylcyclohexene involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The compound may also undergo metabolic transformations, producing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
1-Pentylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: A simpler structure without the pentyl group, used in similar chemical reactions and applications.
Cyclohexane: A fully saturated derivative, used as a solvent and in the production of nylon.
Cyclohexanol: An alcohol derivative, used in the synthesis of plasticizers and as a solvent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
15232-85-6 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
1-pentylcyclohexene |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3 |
Clé InChI |
IOTQTOFPEVQVPG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CCCCC1 |
SMILES canonique |
CCCCCC1=CCCCC1 |
| 15232-85-6 | |
Synonymes |
1-Pentyl-1-cyclohexene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


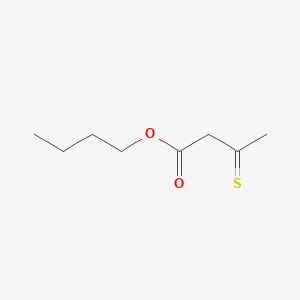
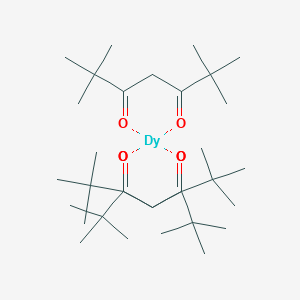
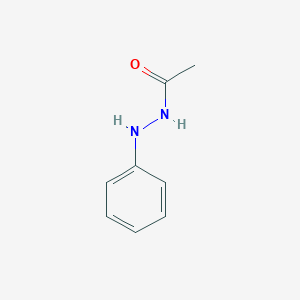
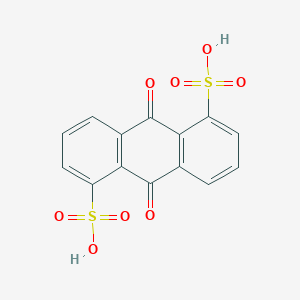
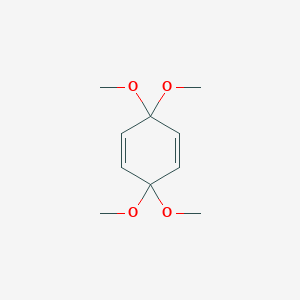
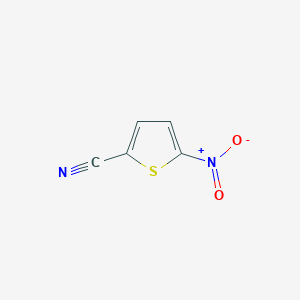
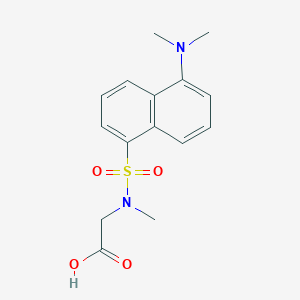
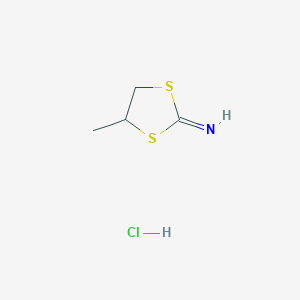
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
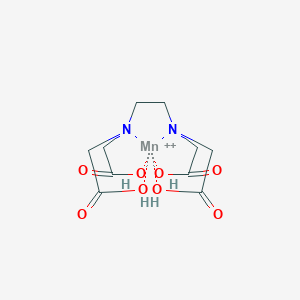
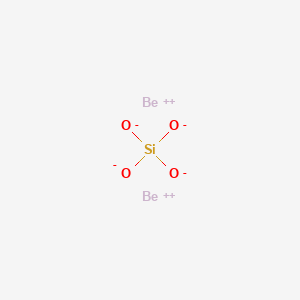
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
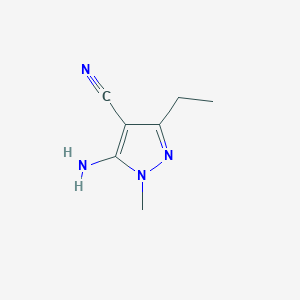
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
